molecular formula C16H29Cl3O2 B13773699 Tetradecyl trichloroacetate CAS No. 74339-52-9

Tetradecyl trichloroacetate

Cat. No.: B13773699
CAS No.: 74339-52-9
M. Wt: 359.8 g/mol
InChI Key: CAUJGQDJKZXWDE-UHFFFAOYSA-N
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Description

Tetradecyl trichloroacetate, also known as trichloroacetic acid tetradecyl ester, is an organic compound with the molecular formula C₁₆H₂₉Cl₃O₂. It is a derivative of trichloroacetic acid where the hydrogen atoms of the carboxyl group are replaced by a tetradecyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl trichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecyl trichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecyl trichloroacetate involves its interaction with biological molecules. It can act as a precipitant for proteins and nucleic acids by disrupting their solubility. The compound’s trichloroacetate group is known to interact with macromolecules, leading to their precipitation. Additionally, it may exert effects through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetic acid: A simpler analogue where the tetradecyl group is replaced by a hydrogen atom.

    Dichloroacetic acid: Similar structure but with two chlorine atoms instead of three.

    Chloroacetic acid: Contains only one chlorine atom in the structure

Uniqueness

Tetradecyl trichloroacetate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its simpler analogues. This long chain enhances its hydrophobicity and makes it suitable for applications requiring surfactant properties .

Properties

CAS No.

74339-52-9

Molecular Formula

C16H29Cl3O2

Molecular Weight

359.8 g/mol

IUPAC Name

tetradecyl 2,2,2-trichloroacetate

InChI

InChI=1S/C16H29Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15(20)16(17,18)19/h2-14H2,1H3

InChI Key

CAUJGQDJKZXWDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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